2-Hydrazinylquinolin-8-ol
Overview
Description
2-Hydrazinylquinolin-8-ol is a chemical compound with the molecular formula C9H9N3O. It is a derivative of 8-hydroxyquinoline, a privileged structure known for its broad-ranging pharmacological potential
Preparation Methods
The synthesis of 2-Hydrazinylquinolin-8-ol can be achieved through several methods. One common approach involves the reaction of 8-hydroxyquinoline with hydrazine hydrate under specific conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Hydrazinylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other reduced products.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydrazinylquinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinylquinolin-8-ol involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, which affects the activity of metalloenzymes and disrupts metal-dependent biological pathways . Additionally, it can form complexes with DNA and proteins, influencing their structure and function .
Comparison with Similar Compounds
2-Hydrazinylquinolin-8-ol can be compared with other similar compounds, such as:
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and broad biological activity.
2-Hydrazinoquinoline: A derivative with similar reactivity but lacking the hydroxyl group, which affects its chemical behavior and applications.
Quinoline derivatives: Various quinoline-based compounds with different substituents that influence their pharmacological and chemical properties.
The uniqueness of this compound lies in its combination of the hydrazinyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-hydrazinylquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7(13)9(6)11-8/h1-5,13H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJACHAEBSDHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295717 | |
Record name | 2-hydrazinylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15011-37-7 | |
Record name | 15011-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydrazinylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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